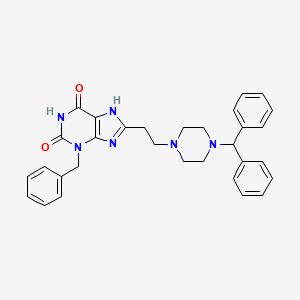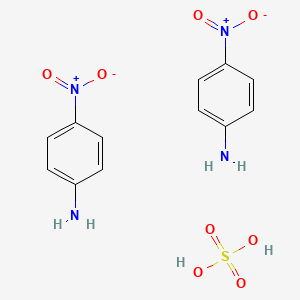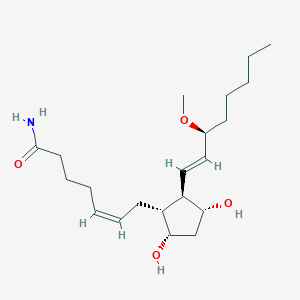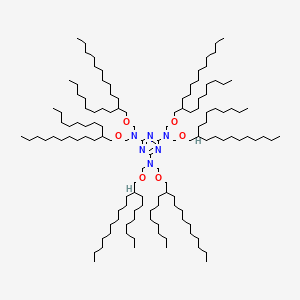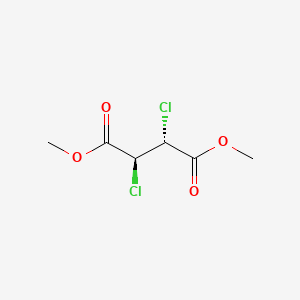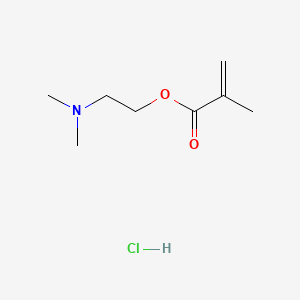
2-(Dimethylamino)ethyl methacrylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl methacrylate hydrochloride is a methacrylic acid derivative widely used in various scientific and industrial applications. This compound is known for its reactivity due to the presence of the methacrylate group, which enables it to undergo polymerization reactions. It is also valued for its biocompatibility and low toxicity, making it suitable for biomedical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl methacrylate hydrochloride can be synthesized through various methods, including free radical polymerization and atom transfer radical polymerization (ATRP). The synthesis typically involves the reaction of methacrylic acid with 2-(dimethylamino)ethanol in the presence of a catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product’s purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl methacrylate hydrochloride undergoes several types of chemical reactions, including:
Polymerization: Both free radical and ATRP methods are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include initiators like azobisisobutyronitrile (AIBN) for free radical polymerization and copper catalysts for ATRP . The reactions are typically carried out under controlled temperature and inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various polymers and copolymers, which are used in applications ranging from drug delivery systems to coatings and adhesives .
Scientific Research Applications
2-(Dimethylamino)ethyl methacrylate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl methacrylate hydrochloride involves its ability to form electrostatic complexes with anionic biomacromolecules. This property is particularly useful in gene delivery systems, where the compound can interact with DNA and RNA to facilitate their transport into cells . The molecular targets and pathways involved include the formation of polyplexes, which protect the genetic material and enhance its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl methacrylate: Another methacrylic acid derivative with similar polymerization properties.
2-(Diisopropylamino)ethyl methacrylate: Known for its use in producing polymers with different hydrophobicity levels.
2-Hydroxyethyl methacrylate: Commonly used in hydrogels and biomedical applications.
Uniqueness
2-(Dimethylamino)ethyl methacrylate hydrochloride is unique due to its combination of biocompatibility, low toxicity, and high reactivity. These properties make it particularly suitable for applications in drug delivery, gene therapy, and tissue engineering, where other similar compounds may not perform as effectively .
Properties
CAS No. |
2421-44-5 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(2)8(10)11-6-5-9(3)4;/h1,5-6H2,2-4H3;1H |
InChI Key |
JCRDPEHHTDKTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.Cl |
Related CAS |
53192-93-1 35164-09-1 2421-44-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
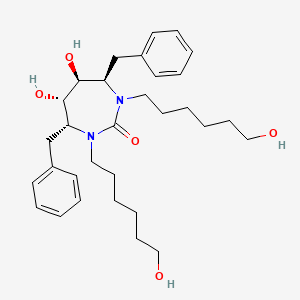

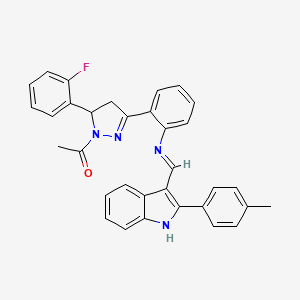
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)

